N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and furan intermediates, followed by their coupling with an oxazole derivative.
Benzofuran Synthesis: Benzofuran derivatives can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohols with aldehydes or ketones.
Furan Synthesis: Furans can be prepared by the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Oxazole Synthesis: Oxazoles are typically synthesized through the cyclization of α-haloketones with amides.
The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxazole ring can produce 2-amino-5-(furan-2-yl)oxazole .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic rings can contribute to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s heterocyclic rings can also interact with cellular receptors, modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 1-(1-benzofuran-2-yl)ethanone and 1-(1-benzofuran-2-yl)ethylidenehydrazine share structural similarities with the benzofuran moiety.
Furan Derivatives: Compounds such as 2-furoic acid and 2-furylmethanol are structurally related to the furan ring.
Oxazole Derivatives: 2-amino-5-(furan-2-yl)oxazole and 2-(furan-2-yl)oxazole are examples of similar oxazole-containing compounds.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(9-14-10-13-5-2-3-6-16(13)24-14)20-19(22)15-11-18(25-21-15)17-7-4-8-23-17/h2-8,10-12H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWAAPYDJREDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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